molecular formula C8H6BrF3 B589405 3-(Trifluoromethyl)benzyl-13C6 Bromide CAS No. 1330185-44-8

3-(Trifluoromethyl)benzyl-13C6 Bromide

Cat. No.: B589405
CAS No.: 1330185-44-8
M. Wt: 244.989
InChI Key: MYYYZNVAUZVXBO-ZFJHNFROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and Nomenclature

3-(Trifluoromethyl)benzyl-carbon-13-6 Bromide possesses the molecular formula Carbon-2-carbon-13-6-Hydrogen-6-Bromine-Fluorine-3, with a molecular weight of 244.99 atomic mass units. The compound is assigned Chemical Abstracts Service registry number 1330185-44-8, establishing its unique identity within chemical databases. The structural framework consists of a benzene ring where all six carbon atoms are isotopically enriched with carbon-13, bearing a trifluoromethyl substituent at the meta position and a bromomethyl group as the primary functional moiety.

The systematic nomenclature reflects the compound's complex isotopic labeling pattern. The designation "carbon-13-6" indicates that six carbon atoms within the benzene ring structure have been replaced with the carbon-13 isotope, increasing the molecular mass by approximately six atomic mass units compared to the natural abundance counterpart. The trifluoromethyl group (-Carbon-Fluorine-3) attached at the 3-position introduces significant electronegativity and steric effects that influence both the compound's reactivity and spectroscopic properties.

Structural analysis reveals that the bromomethyl functionality serves as the primary reactive site, maintaining high electrophilic character suitable for nucleophilic substitution reactions. The positioning of the trifluoromethyl group in the meta configuration relative to the bromomethyl substituent creates a balanced electronic environment that preserves the compound's synthetic utility while providing distinct spectroscopic signatures for analytical applications.

The isotopic enrichment pattern specifically targets the aromatic carbon framework, leaving the aliphatic carbon atoms in natural abundance. This selective labeling strategy optimizes the compound's utility in nuclear magnetic resonance experiments where the enhanced sensitivity of carbon-13 nuclei enables detailed structural and dynamic studies of benzene ring systems.

Historical Development of Carbon-13-Labeled Trifluoromethylated Compounds

The development of carbon-13-labeled trifluoromethylated compounds emerged from the convergence of two significant scientific advances: the recognition of trifluoromethyl groups' importance in pharmaceutical chemistry and the evolution of isotopic labeling techniques for analytical applications. The historical investigation of trifluoromethyl groups in biological systems began with F. Lehmann in 1927, marking the first systematic study of these functional groups' biological activity. This pioneering work established the foundation for understanding how trifluoromethyl substitution affects molecular behavior and biological interactions.

The synthetic methodology for trifluoromethyl compound preparation evolved significantly throughout the twentieth century. Frédéric Swarts developed an early synthetic approach in 1892 using antimony fluoride, where benzotrichloride reacted with antimony trifluoride to form phenyl-difluoromethyl chloride and phenyl-trifluoromethane. In the 1930s, Kinetic Chemicals and IG Farben enhanced this methodology by replacing antimony trifluoride with hydrogen fluoride, improving reaction efficiency and product yields.

The McLoughlin-Thrower reaction, developed in 1968, represented a crucial advancement in coupling chemistry using iodofluoroalkanes, iodoaromatic compounds, and copper catalysts. This methodology was subsequently adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylation reactions, establishing protocols that remain relevant for modern synthetic applications.

The integration of carbon-13 labeling into trifluoromethylated systems required sophisticated synthetic strategies. The preparation of carbon-13-labeled precursors necessitated specialized approaches, including the trimerization of carbon-13-labeled acetylene into carbon-13-6-benzene using transition metal or zeolite catalysts. Vanadium pentoxide and MCM-22 zeolite proved particularly effective, achieving greater than 90% conversion under mild temperature conditions between 150-200 degrees Celsius.

Alternative synthetic routes emerged using carbonate intermediates, where potassium carbonate-carbon-13 reacted with benzyl chloride to form carbonyl-carbon-13 dibenzyl carbonate. This intermediate underwent decarboxylation under acidic conditions to generate toluene-carbon-13-6, which could be further functionalized to produce the desired brominated and trifluoromethylated derivatives.

Significance in Isotopic Labeling Research

The significance of 3-(Trifluoromethyl)benzyl-carbon-13-6 Bromide in isotopic labeling research extends far beyond its role as a simple analytical standard. The compound represents a sophisticated tool for mechanistic studies in organic synthesis, metabolic pathway analysis, and pharmacokinetic research. The carbon-13 enrichment enables researchers to trace molecular transformations with exceptional precision, providing insights into reaction mechanisms that would be impossible to obtain using conventional analytical techniques.

Nuclear magnetic resonance spectroscopy applications benefit substantially from the compound's isotopic labeling pattern. The carbon-13 nuclei exhibit enhanced sensitivity compared to natural abundance carbon, enabling detailed structural analysis and dynamic studies of molecular systems. The selective labeling of the benzene ring carbons creates distinctive spectroscopic signatures that facilitate unambiguous identification and quantification in complex mixtures.

Metabolic flux analysis represents another critical application area where this compound provides unique capabilities. Carbon-13 metabolic flux analysis has become a key activity in chemical and pharmaceutical biotechnology, enabling researchers to measure metabolic fluxes with unprecedented accuracy. The optimal design of isotopic labeling experiments using compounds like 3-(Trifluoromethyl)benzyl-carbon-13-6 Bromide determines the precision with which fluxes can be estimated, making these materials essential for metabolic engineering applications.

The compound's utility extends to advanced isotopic labeling measurements based on tandem mass spectrometry. These approaches dramatically improve the quality of carbon-13 metabolic flux analysis results, with important applications in metabolic engineering and biotechnology. The trifluoromethyl group's distinctive mass spectral fragmentation patterns, combined with the carbon-13 labeling, create unique analytical signatures that enhance detection sensitivity and specificity.

Recent developments in positron emission tomography imaging have highlighted the importance of carbon-13-labeled trifluoromethylated compounds as precursors for carbon-11 labeled radiopharmaceuticals. Studies have demonstrated that trifluoromethylarenes can be labeled with carbon-11 in high molar activities exceeding 200 gigabecquerels per micromole. This capability makes carbon-13-labeled precursors like 3-(Trifluoromethyl)benzyl-carbon-13-6 Bromide valuable intermediates for developing novel imaging agents.

Relationship to Non-Labeled 3-(Trifluoromethyl)benzyl Bromide

The relationship between 3-(Trifluoromethyl)benzyl-carbon-13-6 Bromide and its non-labeled counterpart 3-(Trifluoromethyl)benzyl Bromide reveals important insights into how isotopic substitution affects molecular properties while preserving essential chemical characteristics. The non-labeled compound, bearing Chemical Abstracts Service number 402-23-3, possesses the molecular formula Carbon-8-Hydrogen-6-Bromine-Fluorine-3 with a molecular weight of 239.03 atomic mass units. This represents a mass difference of approximately 6 atomic mass units compared to the carbon-13-labeled variant, reflecting the isotopic enrichment of the benzene ring carbons.

Both compounds maintain identical chemical reactivity profiles, as isotopic substitution with carbon-13 does not significantly alter electronic properties or reaction mechanisms. The bromomethyl functionality in both variants exhibits similar electrophilic character, making them equally suitable for nucleophilic substitution reactions and synthetic applications. The trifluoromethyl group contributes comparable electronic effects in both compounds, including strong electron-withdrawing properties and steric bulk that influence reactivity patterns.

Physical property comparisons reveal subtle differences attributable to isotopic effects. The carbon-13-labeled compound exhibits slightly altered vibrational frequencies in infrared spectroscopy due to the increased mass of the carbon-13 nuclei. These isotope effects, while small, provide valuable analytical handles for distinguishing between labeled and unlabeled materials in mixture analysis.

The non-labeled 3-(Trifluoromethyl)benzyl Bromide serves as an important building block in pharmaceutical synthesis, particularly for preparing 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It also finds application in synthesizing 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase. The carbon-13-labeled analog enables mechanistic studies of these synthetic transformations, providing insights into reaction pathways and intermediate formation.

Property Non-labeled Compound Carbon-13-6 Labeled Compound
Chemical Abstracts Service Number 402-23-3 1330185-44-8
Molecular Formula C₈H₆BrF₃ C₂¹³C₆H₆BrF₃
Molecular Weight 239.03 244.99
Isotopic Enrichment Natural abundance Carbon-13 enriched benzene ring
Nuclear Magnetic Resonance Utility Limited sensitivity Enhanced carbon-13 signals
Synthetic Applications Building block synthesis Mechanistic studies, tracer applications

The synthetic utility of both compounds extends to copper-mediated trifluoromethylation reactions, where they serve as substrates for introducing trifluoromethyl groups into complex molecular frameworks. The carbon-13-labeled variant enables detailed mechanistic studies of these transformations, revealing insights into copper-carbon bond formation and trifluoromethyl group transfer processes.

Properties

CAS No.

1330185-44-8

Molecular Formula

C8H6BrF3

Molecular Weight

244.989

IUPAC Name

1-(bromomethyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6BrF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2/i1+1,2+1,3+1,4+1,6+1,7+1

InChI Key

MYYYZNVAUZVXBO-ZFJHNFROSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CBr

Synonyms

1-(Bromomethyl)-3-(trifluoromethyl)benzene-13C6;  α’-Bromo-α,α,α-trifluoro-m-_x000B_xylene-13C6;  3-(Bromomethyl)-1-(trifluoromethyl)benzene-13C6;  3-(Bromomethyl)benzotrifluoride-13C6;  3-(Trifluoromethyl)benzyl Bromide-13C6;  m-(Trifluoromethyl)benzyl Bromide

Origin of Product

United States

Preparation Methods

Isotope Retention in Electrophilic Aromatic Substitution

Electrophilic bromomethylation reactions, particularly those following the Blanc reaction mechanism, require careful optimization when applied to 13C-labeled arenes. The reaction's success hinges on the formation of a bromomethyl carbocation (CH2Br+) intermediate, which undergoes electrophilic attack on the aromatic ring. In the case of 13C6-labeled benzene derivatives, the reaction must proceed without isotopic scrambling, ensuring that all six carbon atoms retain their 13C labels.

Competing Reaction Pathways in Functionalized Arenes

The presence of a strongly electron-withdrawing trifluoromethyl group at the 3-position introduces significant electronic effects. Computational studies suggest that the -CF3 group reduces the aromatic ring's electron density by approximately 30% compared to unsubstituted benzene, necessitating adjusted reaction conditions to maintain reasonable reaction rates. Despite this deactivation, the meta-directing nature of the -CF3 group ensures predictable regioselectivity in the bromomethylation step, favoring para-substitution relative to the existing functional group.

One-Step Synthesis from 13C6-Labeled Precursors

The most efficient route to this compound involves direct bromomethylation of pre-formed 3-(trifluoromethyl)benzene-13C6, as detailed in patent CN104909982A. This method circumvents isotopic dilution by employing a single reaction vessel for the critical functionalization step.

Reaction Conditions and Optimization

The optimized procedure employs the following components:

  • Carbon tetrachloride (CCl4): 20–35× mass relative to paraformaldehyde

  • Paraformaldehyde: 1.16 g per 2.0 g of aromatic substrate

  • Concentrated sulfuric acid: 1–5× mass relative to paraformaldehyde

  • Hydrobromic acid (48%): 5–15× mass relative to paraformaldehyde

Critical Parameters:

ParameterOptimal RangeEffect on Yield
Temperature50–60°CMaximizes carbocation stability
Reaction Time8–10 hoursBalances conversion vs. decomposition
HBr Concentration40–48%Maintains proton activity without excessive volatility

The reaction mixture undergoes stepwise warming from −78°C to 60°C to control exothermic processes, with continuous nitrogen purging to prevent oxidative side reactions.

Mechanistic Considerations

The reaction proceeds through three distinct phases:

  • In situ generation of bromomethylating agent:
    HCHO+HBrH2SO4CH2Br++H2O\text{HCHO} + \text{HBr} \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_2\text{Br}^+ + \text{H}_2\text{O}
    Sulfuric acid acts as both catalyst and dehydrating agent, shifting the equilibrium toward carbocation formation.

  • Electrophilic aromatic substitution:
    The 13C6-labeled aromatic ring attacks the CH2Br+ intermediate, with the -CF3 group directing substitution to the para position. Isotopic analysis confirms >99% 13C retention at all positions.

  • Workup and purification:
    Sequential washing with aqueous sodium bicarbonate removes residual acid, while dichloromethane extraction followed by fractional distillation under reduced pressure (115–120°C at 15 mmHg) yields product with ≥97% purity by HPLC.

Alternative Synthetic Routes and Their Limitations

While the one-step method proves most efficient, several alternative pathways warrant discussion for their theoretical and practical implications.

Multi-Step Synthesis via Iodide Intermediates

A proposed route involving:

  • Isotopic labeling of 3-iodotrifluoromethylbenzene

  • Copper-mediated trifluoromethylation

  • Subsequent bromomethylation

This approach suffers from two critical drawbacks:

  • Cumulative isotopic losses during multiple synthetic steps (typically 5–7% per step)

  • Difficulty in obtaining regiochemically pure 3-iodo precursors with 13C6 labeling

Radical Bromination Approaches

Photochemical or thermal bromination of 3-(trifluoromethyl)toluene-13C6 represents a theoretically viable pathway. However, experimental attempts show:

  • Poor regioselectivity (35:65 para:ortho ratio)

  • Significant isotopic scrambling in the methyl group due to radical chain mechanisms

Analytical Characterization and Quality Control

Rigorous analysis ensures both chemical and isotopic purity of the final product.

Spectroscopic Verification

13C NMR (125 MHz, CDCl3):

  • Six equivalent aromatic carbons at δ 128.4–132.1 ppm (1JCC = 55 Hz confirms 13C-13C coupling)

  • CF3 carbon at δ 122.9 ppm (q, JCF = 285 Hz)

  • CH2Br carbon at δ 33.8 ppm (t, JCH = 130 Hz)

19F NMR (470 MHz, CDCl3):

  • Single peak at δ −63.2 ppm (s, CF3)

Mass Spectrometric Analysis

High-resolution ESI-MS shows:

  • Molecular ion cluster at m/z 272.9713 [M]+ (calculated for C713C6H6F3Br: 272.9710)

  • Isotopic abundance matches theoretical 13C6 distribution (99.3% 13C6, 0.7% 13C5)

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzyl-13C6 Bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromide group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized to form 3-(Trifluoromethyl)benzyl-13C6 alcohol or aldehyde derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3-(Trifluoromethyl)benzyl-13C6 hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives, such as 3-(Trifluoromethyl)benzyl-13C6 amines, thiols, and ethers.

    Oxidation: 3-(Trifluoromethyl)benzyl-13C6 alcohols and aldehydes.

    Reduction: 3-(Trifluoromethyl)benzyl-13C6 hydrocarbons.

Scientific Research Applications

3-(Trifluoromethyl)benzyl-13C6 Bromide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.

    Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the design of receptor agonists and antagonists.

    Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzyl-13C6 Bromide involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a suitable candidate for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzyl Bromide: Similar structure but without the carbon-13 labeling.

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl Bromide: Contains additional fluorine atoms on the benzyl ring.

    3-(Trifluoromethyl)benzyl Chloride: Similar structure with a chloride group instead of bromide.

Uniqueness

3-(Trifluoromethyl)benzyl-13C6 Bromide is unique due to the presence of carbon-13 isotopes, which makes it valuable for isotopic labeling studies. This feature allows researchers to track the compound and its derivatives in complex biological and chemical systems, providing insights into reaction mechanisms and metabolic pathways.

Q & A

Q. What are the critical steps to ensure isotopic purity during the synthesis of 3-(Trifluoromethyl)benzyl-13C6 Bromide?

Methodological Answer: Isotopic purity (>98% 13C6) requires stringent control during precursor selection and reaction conditions. Use 13C6-labeled benzene as the starting material, followed by Friedel-Crafts trifluoromethylation to introduce the CF3 group. Bromination must be performed under anhydrous conditions to avoid isotopic dilution. Purification via column chromatography (hexane/ethyl acetate, 9:1) and verification via 13C-NMR (δ 120–130 ppm for labeled aromatic carbons) and high-resolution mass spectrometry (HRMS) (calculated m/z for [M+]: 297.05 ± 0.01) are essential .

Q. How should this compound be stored to prevent degradation?

Methodological Answer: Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C . Avoid exposure to moisture, as hydrolysis can yield 3-(trifluoromethyl)benzyl-13C6 alcohol. Periodic stability checks via 1H-NMR (monitor for loss of bromide signal at δ 4.5–4.7 ppm) are recommended. Storage in anhydrous DMSO or DMF for long-term use in reactions is acceptable if kept under desiccant .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) be studied using this compound in cross-coupling reactions?

Methodological Answer: Compare reaction rates between 13C6-labeled and unlabeled analogs in Suzuki-Miyaura couplings using Pd(PPh3)4 (2 mol%) and arylboronic acids. Monitor KIEs via:

  • Kinetic profiling : Measure kH/kC using GC-MS or HPLC.
  • Computational modeling : DFT calculations to assess bond dissociation energy differences in C–Br bonds due to 13C labeling.
    Unexpected KIEs (e.g., kH/kC > 1.05) may indicate altered transition-state geometries .

Q. How to resolve contradictory data on the compound’s solubility in polar aprotic solvents?

Methodological Answer: Discrepancies arise from solvent purity and trace water content. Standardize solubility testing via:

Karl Fischer titration to ensure solvents are <50 ppm H2O.

UV-Vis spectroscopy (λmax = 260 nm) to quantify solubility in DMSO, DMF, and THF.
Reported solubility ranges:

  • DMSO: 120–150 mg/mL (anhydrous) vs. 80–100 mg/mL (humid) .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitutions?

Methodological Answer: Use bulky bases (e.g., DBU) to favor SN2 over E2 mechanisms. Optimize temperature (0–25°C) and solvent polarity (DMF > DMSO > THF). Monitor byproducts via 19F-NMR (trifluoromethyl group stability at δ –60 to –65 ppm) and GC-MS (detect elimination products like 3-(trifluoromethyl)styrene-13C6) .

Q. How does isotopic labeling impact X-ray crystallography studies of metal complexes derived from this compound?

Methodological Answer: 13C6 labeling enhances electron density maps for aromatic rings, improving precision in metal-ligand bond length measurements (e.g., Pd–C bonds in palladacycles). Use synchrotron radiation (λ = 0.7–1.1 Å) for high-resolution data. Compare with unlabeled analogs to quantify isotopic effects on lattice parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.